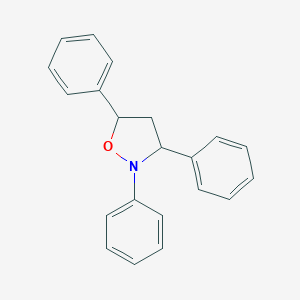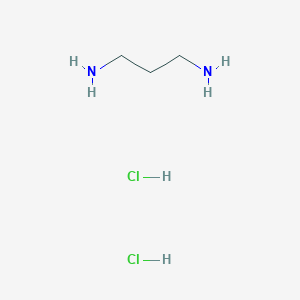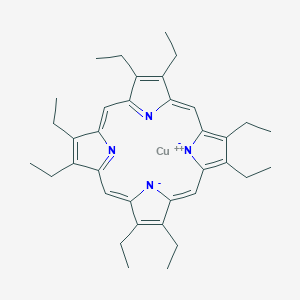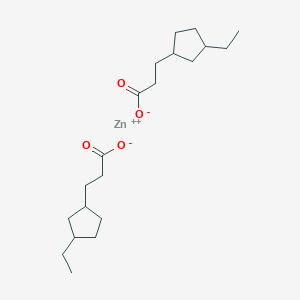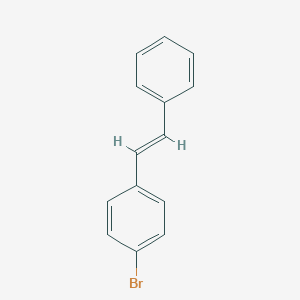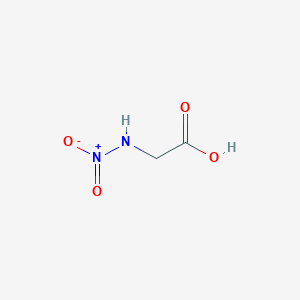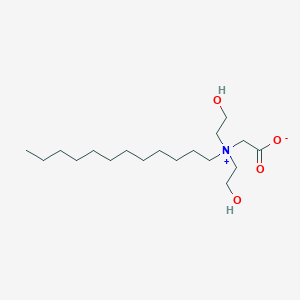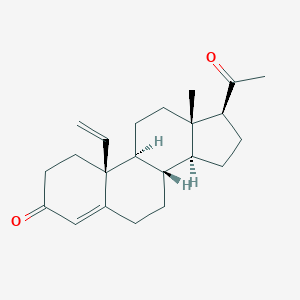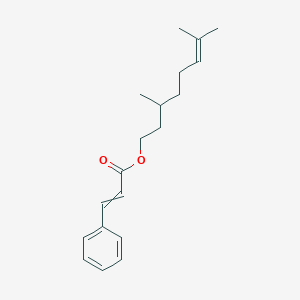
Citronellyl cinnamate
説明
Citronellyl cinnamate is a carboxylic ester . It is a compound with the molecular formula C19H26O2 . The molecular weight of this compound is 286.4 g/mol .
Synthesis Analysis
This compound can be synthesized by the enzymatic esterification of citronellol present in the citronella (Cymbopogon winterianus) essential oil with cinnamic acid . The reaction can achieve almost complete conversion of citronellol into this compound (98%) after 48 hours of reaction using a molar ratio of 3:1 (cinnamic acid/alcohol), lipase concentration (Novozym 435) of 15% (w/w) and 70 °C .
Molecular Structure Analysis
The IUPAC name for this compound is 3,7-dimethyloct-6-enyl (E)-3-phenylprop-2-enoate . The InChI string is InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-13,17H,7,9,14-15H2,1-3H3/b13-12+ . The Canonical SMILES is CC(CCC=C©C)CCOC(=O)C=CC1=CC=CC=C1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.4 g/mol . It has a XLogP3 of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 9 rotatable bonds . The exact mass and monoisotopic mass of this compound are 286.193280068 g/mol .
科学的研究の応用
Antimicrobial and Larvicidal Activities : Citronellyl cinnamate, obtained from Cymbopogon winterianus essential oil, demonstrated enhanced antimicrobial activity against bacteria like Staphylococcus aureus and increased larvicidal activity against Aedes aegypti larvae compared to unesterified oil (Staudt et al., 2020). Another study confirmed its potential as a bioinsecticide due to its toxic effects against Aedes aegypti larvae and Artemia salina (Cansian et al., 2021).
Skin Penetration Enhancement : this compound esters showed promising results as skin penetration enhancers for drugs, with low toxicity and the ability to increase the delivery of certain medications through the skin, as seen in studies with theophylline and hydrocortisone (Kopečná et al., 2019).
Anticancer Potential : Cinnamic acid derivatives, including this compound, have been studied for their potential in anticancer research. These compounds have been explored for their synthesis and biological evaluation in relation to tumor inhibition (De et al., 2011).
Ameliorating Myelosuppression and Oxidative Stress : Cinnamic acid has been found to reduce myelosuppression and oxidative stress induced by cyclophosphamide, a chemotherapeutic agent. This suggests a protective influence of cinnamic acid derivatives on normal cells against chemotherapy-induced toxicity (Patra et al., 2012).
Herbicide Activity : Essential oils components like this compound have shown potential as herbicides, exhibiting biocidal effects on plants like Arabidopsis thaliana (Lins et al., 2019).
Antinociceptive Effects : this compound demonstrated antinociceptive properties in animal models, suggesting its potential for pain relief applications (Rios et al., 2013).
Lipid Metabolism and Antioxidant Defense : Cinnamate supplementation in animals was found to enhance hepatic lipid metabolism and bolster antioxidant defense systems, indicating potential benefits in metabolic health (Lee et al., 2003).
特性
IUPAC Name |
3,7-dimethyloct-6-enyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-13,17H,7,9,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXKQELDKDGFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884476 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10482-79-8 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



